3-(2-Azidoethoxy)oxolane
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Overview
Description
3-(2-Azidoethoxy)oxolane is a chemical compound with the molecular formula C6H11N3O2. It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to an oxolane ring. This compound is primarily used in research and development settings, particularly in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethoxy)oxolane typically involves the reaction of oxolane derivatives with azidoethanol under specific conditions. One common method includes the use of sodium azide in the presence of a suitable solvent like ethanol, followed by refluxing at elevated temperatures . The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are strictly followed due to the hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis.
Hydrogen and Catalysts: For reduction reactions.
Copper Catalysts: For cycloaddition reactions (e.g., Click Chemistry).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
3-(2-Azidoethoxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Employed in bioconjugation techniques, such as Click Chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Azidoethoxy)oxolane primarily involves its reactivity due to the azido group. The azido group is highly reactive and can undergo various transformations, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming triazoles in Click Chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(2-Azidoethoxy)furazan: Similar in structure but with a furazan ring instead of an oxolane ring.
3-(2-Azidoethoxy)furoxan: Contains a furoxan ring, offering different reactivity and properties.
Uniqueness
3-(2-Azidoethoxy)oxolane is unique due to its oxolane ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(2-azidoethoxy)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-2-4-11-6-1-3-10-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJOQBRKPPENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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